3-Methyl-1-(piperidin-4-yl)butan-1-one

Catalog No.
S15863848
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(piperidin-4-yl)butan-1-one

Product Name

3-Methyl-1-(piperidin-4-yl)butan-1-one

IUPAC Name

3-methyl-1-piperidin-4-ylbutan-1-one

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3

InChI Key

RZLBZOGTSUYNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCNCC1

3-Methyl-1-(piperidin-4-yl)butan-1-one is an organic compound characterized by its unique structure, which includes a piperidine ring and a butanone moiety. This compound is notable for its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals. The molecular formula of 3-Methyl-1-(piperidin-4-yl)butan-1-one is C_{10}H_{17}N, indicating the presence of ten carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.

The compound's structure features a methyl group attached to the first carbon of the butanone chain, while the piperidine ring is attached to the fourth carbon. This arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in various research fields, including drug development and synthetic chemistry.

  • Oxidation: The ketone group in 3-Methyl-1-(piperidin-4-yl)butan-1-one can be oxidized to form corresponding carboxylic acids or other functional groups using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone into an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or at the carbon adjacent to the ketone group, leading to various derivatives.

Research indicates that 3-Methyl-1-(piperidin-4-yl)butan-1-one exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve interaction with specific biological targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This compound's structural features allow it to interact effectively with biological systems, which is crucial for its therapeutic potential.

The synthesis of 3-Methyl-1-(piperidin-4-yl)butan-1-one typically involves several steps:

  • Formation of Piperidine Ring: The synthesis often begins with the reaction of piperidine with a suitable ketone precursor.
  • Alkylation: An alkylation reaction can be employed to introduce the methyl group at the appropriate position on the butanone chain.
  • Purification: After synthesis, purification techniques such as crystallization or chromatography are used to isolate the desired product in high purity.

3-Methyl-1-(piperidin-4-yl)butan-1-one has several applications across different fields:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders or exhibiting analgesic properties.
  • Chemical Research: The compound is utilized in studies exploring new synthetic methodologies and reaction mechanisms due to its unique structural characteristics.
  • Material Science: It may also find applications in developing specialty chemicals with specific properties, such as enhanced thermal stability.

Interaction studies involving 3-Methyl-1-(piperidin-4-yl)butan-1-one focus on understanding how this compound interacts with biological targets. These studies typically include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Evaluating the biological effects of the compound on cellular functions or signaling pathways.

These investigations are critical for elucidating the pharmacological profile of 3-Methyl-1-(piperidin-4-yl)butan-1-one and its potential therapeutic applications.

Several compounds share structural similarities with 3-Methyl-1-(piperidin-4-yl)butan-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-oneContains a piperidine ring and amino groupPotential neuroactive properties
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-oneSimilar piperidine structure with a chlorine substituentInvestigated for mood modulation effects
3-Methyl-N-(4-piperidinyl)-butanamideAmide derivative of a similar structureExhibits different pharmacological profiles

The uniqueness of 3-Methyl-1-(piperidin-4-yl)butan-1-one lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its potential as a pharmaceutical intermediate further highlights its significance in medicinal chemistry research.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

Explore Compound Types